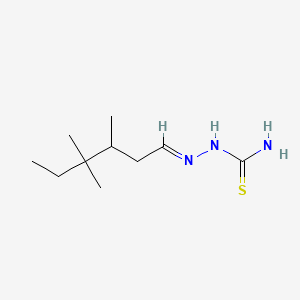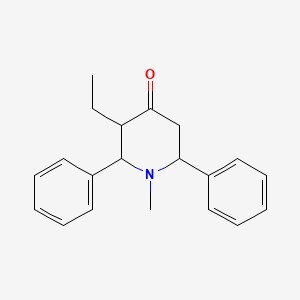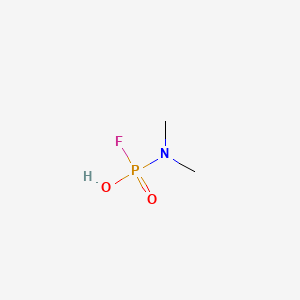
Dimethylamino fluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylamino fluorophosphate is an organophosphorus compound known for its significant biological activity It is a derivative of fluorophosphoric acid and contains both dimethylamino and fluorophosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylamino fluorophosphate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride, followed by fluorination. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride: Dimethylamine reacts with phosphorus oxychloride to form dimethylaminophosphoryl chloride.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylamino fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react under mild conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl fluorides, while substitution reactions can produce a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Dimethylamino fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: It serves as a tool for studying enzyme inhibition, especially acetylcholinesterase inhibition.
Medicine: Research explores its potential as a therapeutic agent for conditions involving cholinergic systems.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
Dimethylamino fluorophosphate exerts its effects primarily through enzyme inhibition. It forms a covalent bond with the active site serine residue of acetylcholinesterase, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.
Isoflurophate: Known for its use in medical applications as an enzyme inhibitor.
Uniqueness
Dimethylamino fluorophosphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other fluorophosphates .
Eigenschaften
CAS-Nummer |
63815-57-6 |
|---|---|
Molekularformel |
C2H7FNO2P |
Molekulargewicht |
127.05 g/mol |
IUPAC-Name |
fluoro-N,N-dimethylphosphonamidic acid |
InChI |
InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6) |
InChI-Schlüssel |
RXHBTIVBWOGHCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


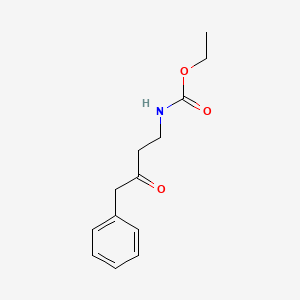
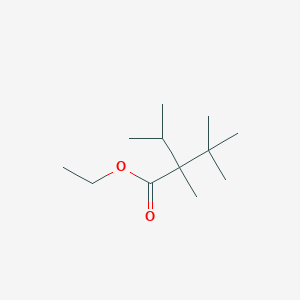
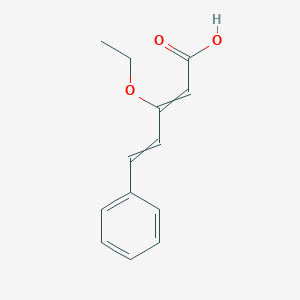
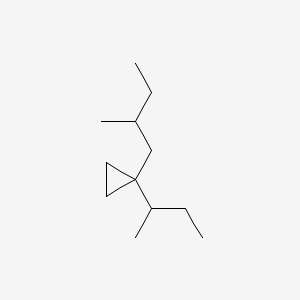
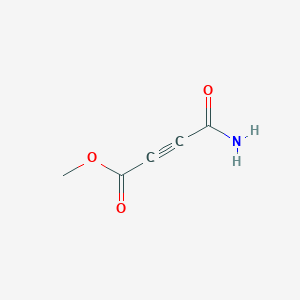
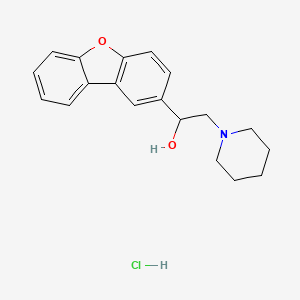
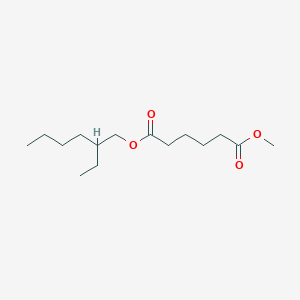
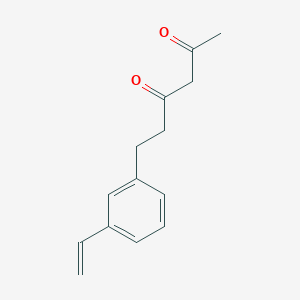
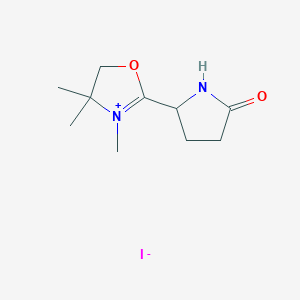
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
